

Piperitone CAS number and molecular structure

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Compound of Interest

Compound Name: *Piperitone*

Cat. No.: *B146419*

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An In-depth Technical Guide to **Piperitone**: CAS Number, Molecular Structure, Properties, and Synthetic Applications

This technical guide provides a comprehensive overview of **piperitone**, a monoterpene ketone of significant interest to researchers, scientists, and professionals in drug development. The guide details its chemical identity, physicochemical properties, spectroscopic data, and key experimental protocols for its purification and synthetic applications.

Chemical Identity and Molecular Structure

Piperitone is a naturally occurring monoterpene ketone found in the essential oils of various plants, notably in certain species of Eucalyptus and Mentha.[1] It exists as two stereoisomers, the D-form and the L-form.[1] The racemic mixture and its enantiomers are identified by distinct CAS numbers.

Molecular Structure: The IUPAC name for **piperitone** is 3-methyl-6-(1-methylethyl)-2-cyclohexen-1-one.[2] Its structure consists of a cyclohexenone ring substituted with a methyl group at position 3 and an isopropyl group at position 6.

Identifier	Value
Molecular Formula	C ₁₀ H ₁₆ O[3][4][5]
Molecular Weight	152.23 g/mol [2][3][5]
SMILES	<chem>CC1=CC(=O)C(CC1)C(C)C</chem> [6]
InChI Key	YSTPAHQEHQSRJD-UHFFFAOYSA-N[6]

CAS Numbers:

Form	CAS Number
D/L-Piperitone (racemic)	89-81-6[1]
D-(+)-Piperitone	6091-50-5[1]
L-(-)-Piperitone	4573-50-6[1]

Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and spectroscopic properties of **piperitone**, providing essential data for its handling, characterization, and use in experimental settings.

Physical and Chemical Properties

Property	Value	Source(s)
Appearance	Clear, light yellowish to yellow liquid	[7][8]
Odor	Fresh, minty, camphor-like	[4]
Melting Point	-29 °C	[7][8]
Boiling Point	233-235 °C at 760 mmHg	[7]
Density	0.929-0.934 g/cm ³	[9]
Refractive Index (n _{20/D})	1.483-1.487	[9]
Flash Point	90.9 °C	[7]
Solubility	Insoluble in water; soluble in alcohol, chloroform (slightly), and ethyl acetate (slightly)	[2][3][7][8]
Storage Temperature	2-8 °C	[7]

Spectroscopic Data

Spectroscopy	Key Data Points	Source(s)
^1H NMR	Signals include a singlet at ~7.2 ppm (H on C2) and a doublet at ~0.95 ppm for the two methyl groups of the isopropyl moiety.	[5]
^{13}C NMR	Signals include the allylic methyl carbon at ~51.7 ppm and saturated carbons in the range of 18.2 to 30.8 ppm.	[5]
Infrared (IR)	Absorbance for the conjugated carbonyl group at ~1689 cm^{-1} and out-of-plane bending for the trisubstituted alkene hydrogen at ~895 cm^{-1} .	[5]
Mass Spectrometry (MS)	Molecular ion peak (M^+) at m/e = 152. Major fragment ions observed at m/z 110 and 82.	[5][9]

Safety and Toxicity Data

Parameter	Value	Species	Source(s)
Acute Oral Toxicity (LD50)	2,450 mg/kg	Rat	[4]
Acute Subcutaneous Toxicity (LD50)	1,420 mg/kg	Mouse	[4]
Hazard Statements	H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	N/A	[4][10]

Experimental Protocols

This section provides detailed methodologies for the purification of **piperitone** from a natural source and its subsequent use in the synthesis of thymol and menthol.

Purification of Piperitone from Eucalyptus dives Oil

This protocol describes the isolation of **piperitone** from the essential oil of *Eucalyptus dives*, which is a rich natural source of this compound.[11][12]

Materials:

- Eucalyptus dives essential oil (**piperitone** chemotype)
- Saturated sodium hydrogen sulfite solution
- Methanol
- Diethyl ether
- 1M Sodium hydroxide solution

- Anhydrous sodium sulfate
- Apparatus for fractional distillation

Procedure:

- In a suitable flask, treat 10 mL of Eucalyptus dives oil with an excess of saturated sodium hydrogen sulfite solution.
- Shake the mixture vigorously for one hour. A white precipitate of the aldehyde and ketone adducts will form.[\[11\]](#)
- Isolate the precipitate and wash it with portions of methanol and diethyl ether for purification.
- Dissolve the purified precipitate in hot water and add a few drops of 1M sodium hydroxide to regenerate the ketones.
- Extract the regenerated ketones with diethyl ether.
- Dry the ether extract over anhydrous sodium sulfate.
- Remove the diethyl ether using a rotary evaporator.
- Set up a fractional distillation apparatus and distill the residue to isolate pure **piperitone** at a temperature range of 94-96 °C.[\[11\]](#)

Synthesis of Thymol from Piperitone

Piperitone can be converted to thymol, a valuable phenolic compound with strong antimicrobial properties.[\[7\]](#)[\[13\]](#)

Materials:

- **Piperitone**
- A suitable solvent (e.g., acetic acid)
- An oxidizing agent (e.g., iron(III) chloride)

- Apparatus for heating and reflux

Procedure:

- Dissolve **piperitone** in the chosen solvent within a round-bottom flask equipped with a reflux condenser.
- Slowly add the oxidizing agent to the solution while stirring.
- Heat the reaction mixture to reflux for a specified period to allow for the dehydrogenation of **piperitone** to thymol.
- After the reaction is complete, cool the mixture to room temperature.
- Neutralize the reaction mixture and extract the product with a suitable organic solvent.
- Wash the organic extract with water and brine, then dry it over an anhydrous salt.
- Remove the solvent under reduced pressure.
- Purify the crude thymol by recrystallization or chromatography.

Synthesis of Menthol from Piperitone

Piperitone serves as a key starting material for the synthesis of menthol through catalytic hydrogenation.^{[14][15]}

Materials:

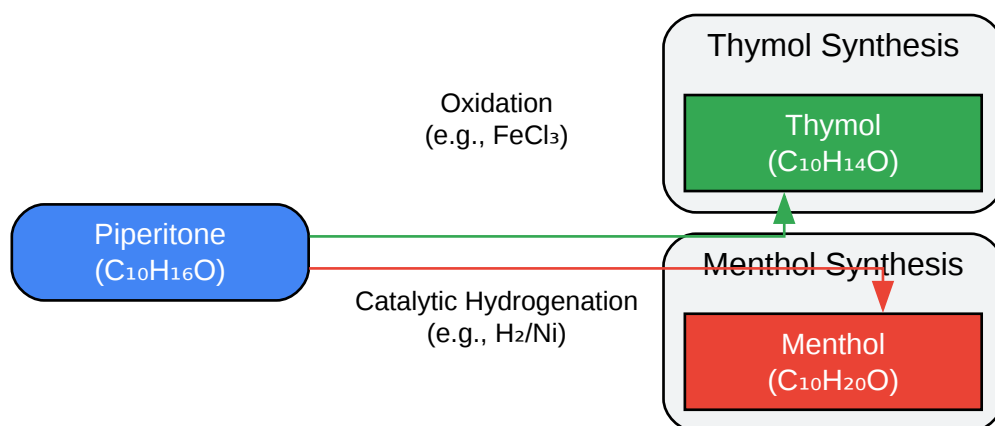
- **Piperitone**
- Hydrogen gas (H₂)
- A suitable hydrogenation catalyst (e.g., Nickel or Palladium on carbon)
- A high-pressure reactor (autoclave)
- A suitable solvent (e.g., ethanol)

Procedure:

- In a high-pressure reactor, dissolve **piperitone** in the solvent.
- Add the hydrogenation catalyst to the solution.
- Seal the reactor and purge it with nitrogen, followed by hydrogen gas.
- Pressurize the reactor with hydrogen to the desired pressure.
- Heat the mixture to the target temperature while stirring vigorously to ensure good contact between the reactants and the catalyst. This process reduces both the carbon-carbon double bond and the ketone group.[15]
- Monitor the reaction progress by measuring hydrogen uptake.
- Once the reaction is complete, cool the reactor, and carefully vent the excess hydrogen.
- Filter the reaction mixture to remove the catalyst.
- Remove the solvent from the filtrate under reduced pressure to obtain a mixture of menthol isomers.
- The different menthol isomers can then be separated by fractional distillation or crystallization.[16]

Synthetic Pathway Visualization

The following diagram illustrates the synthetic conversion of **piperitone** into the commercially important compounds thymol and menthol. This pathway highlights the utility of **piperitone** as a versatile chemical intermediate.



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